N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Description

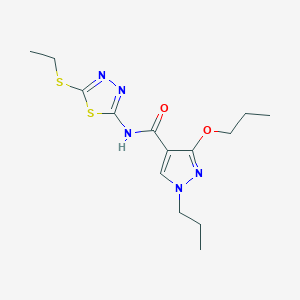

This compound features a pyrazole-4-carboxamide scaffold linked to a 1,3,4-thiadiazole ring via a carboxamide bridge. Key substituents include:

- Ethylthio group at the 5-position of the thiadiazole ring.

- 3-propoxy and 1-propyl groups on the pyrazole ring. These structural elements influence its physicochemical properties, such as solubility, lipophilicity, and thermal stability.

Properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-propoxy-1-propylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O2S2/c1-4-7-19-9-10(12(18-19)21-8-5-2)11(20)15-13-16-17-14(23-13)22-6-3/h9H,4-8H2,1-3H3,(H,15,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWHZJODUFUNLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=NN=C(S2)SCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activities of this specific compound, highlighting its pharmacological potential supported by research findings.

Chemical Structure and Properties

The molecular formula of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is . The structure features a thiadiazole ring, a pyrazole core, and various substituents that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanisms may include:

- Inhibition of Enzymatic Activity : Compounds in the pyrazole class often inhibit enzymes involved in inflammatory pathways.

- Modulation of Cell Signaling : The compound may interfere with signaling pathways that promote cell proliferation or survival in cancer cells.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that certain pyrazole compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition is crucial in managing inflammatory diseases.

2. Antimicrobial Properties

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide has been tested against various microbial strains. In vitro studies suggest that compounds with similar structures demonstrate activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungal pathogens.

3. Anticancer Potential

The anticancer activity of pyrazole derivatives has been documented extensively. Compounds similar to N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide have shown promise in inducing apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and the modulation of apoptotic pathways.

Study 1: Anti-inflammatory Effects

A study conducted by Selvam et al. (2016) synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects on carrageenan-induced edema in mice. The results indicated a significant reduction in edema comparable to standard anti-inflammatory drugs like indomethacin .

Study 2: Antimicrobial Activity

Research by Burguete et al. (2016) assessed the antimicrobial properties of various pyrazole compounds against Mycobacterium tuberculosis and other bacterial strains. The study found that certain derivatives exhibited up to 98% inhibition against MTB at specific concentrations .

Comparative Analysis with Similar Compounds

Scientific Research Applications

Medicinal Applications

Anticancer Activity

Research has indicated that compounds containing pyrazole and thiadiazole moieties exhibit significant anticancer properties. A study synthesized various derivatives and tested them against several cancer cell lines, including human hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and lung cancer (A549). The results demonstrated moderate to high anticancer activity, suggesting that N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide could be a candidate for further development in cancer therapeutics .

Antiviral Properties

Another area of interest is the antiviral potential of pyrazole derivatives. In a study focusing on structural variations of pyrazole compounds, it was found that certain modifications could enhance antiviral activity. This suggests that N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide might also be explored for its efficacy against viral infections .

Agricultural Applications

Plant Growth Regulation

The compound has been studied for its role as an anti-senescence and anti-stress agent in plants. Research indicates that derivatives of thiadiazole can regulate plant senescence and enhance stress resistance in crops. For instance, one study demonstrated that treating Arabidopsis and wheat with specific thiadiazole derivatives resulted in improved root development compared to controls . This application could be vital for enhancing crop resilience against environmental stresses.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Activity Level |

|---|---|---|---|

| Compound A | HepG2 | 15 | Moderate |

| Compound B | MCF-7 | 10 | High |

| Compound C | A549 | 20 | Moderate |

Note: Data derived from various studies on pyrazole derivatives .

Table 2: Effects of Thiadiazole Derivatives on Plant Growth

| Treatment | Plant Species | Root Length (cm) | Effect |

|---|---|---|---|

| Control | Arabidopsis | 5.0 | Baseline |

| Thidiazurone (TDZ) | Arabidopsis | 7.5 | Enhanced Growth |

| Thiadiazole Derivative X | Triticum aestivum | 6.0 | Improved Resistance |

Note: Measurements taken after treatment over a two-week period .

Comparison with Similar Compounds

Structural Analogues in the 1,3,4-Thiadiazole Carboxamide Family

The compound shares core features with derivatives synthesized in and , but differences in substituents lead to distinct properties:

Key Observations:

- Substituent Effects on Melting Points: The target compound’s propyl/propoxy chains likely reduce crystallinity compared to compound 5g (melting point 168–170°C), which has a rigid phenoxy group .

- Synthetic Yields : Yields for analogs in and range from 62% to 88%, influenced by steric and electronic factors. The target compound’s synthesis may require optimization for similar efficiency .

- Bioactivity Clues : Analogs like FOE 5043 (with a trifluoromethyl group) highlight the role of electron-withdrawing substituents in pesticidal activity. The ethylthio group in the target compound may offer moderate electron-withdrawing effects, balancing stability and reactivity .

Q & A

Basic: What are the standard protocols for synthesizing N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, and how is reaction progress monitored?

Methodological Answer:

Synthesis typically involves multi-step heterocyclic coupling. For example:

- Step 1: Formation of the pyrazole carboxamide core via hydrazinolysis of ethyl 5-methyl-1H-pyrazole-3-carboxylate ().

- Step 2: Thiadiazole ring introduction using 5-(ethylthio)-1,3,4-thiadiazol-2-amine under nucleophilic substitution conditions ().

- Monitoring: Thin-layer chromatography (TLC) with silica gel plates (hexane:ethyl acetate, 3:1) tracks intermediates. Reaction completion is confirmed by the disappearance of starting material spots ( ).

- Purification: Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/DMF mixtures ensures purity ().

Advanced: How can computational modeling optimize reaction pathways for synthesizing this compound?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) predict transition states and intermediates. For example:

- ICReDD Framework: Combines quantum mechanics (QM) with information science to narrow optimal conditions (e.g., solvent polarity, temperature) ( ).

- Validation: Experimental data (e.g., NMR kinetics) are fed back into simulations to refine activation energy estimates ( ).

Basic: What key structural features influence the compound’s reactivity and bioactivity?

Methodological Answer:

- Thiadiazole-Pyrazole Hybrid: The ethylthio group on thiadiazole enhances electrophilicity, while the propoxy chain on pyrazole modulates lipophilicity ().

- Characterization: NMR identifies propyl/propoxy protons (δ 1.2–1.8 ppm), and IR confirms carboxamide C=O stretches (~1680 cm) ( ).

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Multi-Technique Validation: Combine NMR, HSQC, and HMBC to assign ambiguous signals (e.g., overlapping thiadiazole/pyrazole carbons) ( ).

- X-ray Crystallography: Resolves stereochemical ambiguities; compare experimental vs. simulated powder XRD patterns ().

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion [M+H] and rules out isomeric impurities ().

Basic: What methodological approaches assess the compound’s biological activity in preliminary screening?

Methodological Answer:

- In Silico Prediction: PASS Online® predicts antimicrobial/anticancer activity based on structural analogs ( ).

- In Vitro Assays: Microdilution (MIC) for antimicrobial activity; MTT assay for cytotoxicity ().

- Docking Studies: AutoDock Vina evaluates binding to target proteins (e.g., EGFR kinase) ( ).

Advanced: What mechanistic insights explain the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Dynamics (MD): Simulates ligand-protein binding stability (e.g., thiadiazole interactions with ATP-binding pockets) ( ).

- Free Energy Perturbation (FEP): Quantifies binding affinity changes upon substituent modification (e.g., propoxy vs. ethoxy chains) ( ).

- Metabolite Tracking: LC-MS/MS identifies phase I/II metabolites to infer metabolic stability ().

Advanced: How do electronic effects in the thiadiazole-pyrazole system influence reaction outcomes?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.